molecular formula C19H18O4 B13412974 Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate

Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate

Cat. No.: B13412974
M. Wt: 310.3 g/mol
InChI Key: FSEZHVHHAAENBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate involves several steps. One common method starts with the preparation of p-hydroxyphenylacetic acid, which is then reacted with phthalide and sodium methylate in a solvent like DMAC. The reaction is carried out at a temperature range of 80-170°C under reduced pressure (0.1-10Pa) for 3-10 hours. The product, 4-(2-carboxyl benzyloxy) toluylic acid, is then crystallized by adjusting the pH to 1-5 .

Chemical Reactions Analysis

Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate undergoes various chemical reactions, including:

Scientific Research Applications

Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain . This action helps alleviate symptoms associated with inflammatory conditions.

Comparison with Similar Compounds

Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate is unique due to its specific chemical structure and its potent anti-inflammatory properties. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties, which can influence their efficacy and safety profiles.

Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

propan-2-yl 2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetate

InChI

InChI=1S/C19H18O4/c1-12(2)23-18(20)10-13-7-8-17-16(9-13)19(21)15-6-4-3-5-14(15)11-22-17/h3-9,12H,10-11H2,1-2H3

InChI Key

FSEZHVHHAAENBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.